molecular formula C10H13ClN2O2 B1394061 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine CAS No. 1215850-34-2

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Cat. No. B1394061
CAS RN: 1215850-34-2
M. Wt: 228.67 g/mol
InChI Key: MEAZNSVMLGLFFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is C10 H13 Cl N2 O2 . The molecular weight is 228.678 . Unfortunately, the specific molecular structure is not available in the search results.

Scientific Research Applications

Pharmacological Properties

Some pyridazines, including derivatives substituted in the 3- and 6-position, have been studied for their pharmacological properties. Certain dialkoxy-pyridazines exhibit anticonvulsive properties, and some derivatives resemble blood pressure-lowering drugs in their pharmacological effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Surface Protection and Corrosion Inhibition

Research has explored the use of 3-chloropyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, for protecting mild steel surfaces and inhibiting corrosion in acidic environments. These derivatives have shown efficacy in forming protective films on metal surfaces, thereby reducing corrosion (Olasunkanmi, Mashuga, & Ebenso, 2018).

Synthetic Chemistry

Pyridazine derivatives have been employed in synthetic chemistry to create various heterocyclic compounds. For example, reactions involving 4,5-dicyanopyridazine with dihydroheterocycles have led to the formation of tetracyclic skeletons and other complex molecules (Giomi & Cecchi, 2003).

Medicinal Chemistry and Drug Design

In medicinal chemistry, heterocyclic compounds like pyridazine analogs have shown significant importance. Studies involving the synthesis and structural analysis of such compounds have aided in understanding their potential in drug design and pharmaceutical applications (Sallam et al., 2021).

properties

IUPAC Name

3-chloro-6-(oxan-4-ylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZNSVMLGLFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol) was reacted analogously to example 4a with (tetrahydropyran-4-yl)methanol (779 mg, 6.712 mmol). Yield: 683 mg (45%), M+H+: 229.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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